4-Hydroxy-1,3-dimesityl-1H-imidazol-3-ium chloride
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Overview
Description
4-Hydroxy-1,3-dimesityl-1H-imidazol-3-ium chloride: is a compound belonging to the imidazolium family. Imidazolium compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, which includes a hydroxy group and mesityl substituents, makes it particularly interesting for research and practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1,3-dimesityl-1H-imidazol-3-ium chloride typically involves the reaction of mesityl-substituted imidazole with appropriate reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-1,3-dimesityl-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazolium ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The mesityl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various functional groups onto the mesityl rings .
Scientific Research Applications
Chemistry: In chemistry, 4-Hydroxy-1,3-dimesityl-1H-imidazol-3-ium chloride is used as a ligand in metal-catalyzed reactions. Its unique structure allows it to stabilize metal complexes, making it valuable in catalysis .
Biology: The compound’s biological applications include its use as a probe in biochemical assays. Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to investigate its efficacy in treating various diseases, including cancer and infectious diseases .
Industry: Industrially, this compound is used in the production of advanced materials. Its role in polymerization reactions and as a stabilizer in various formulations highlights its industrial significance .
Mechanism of Action
The mechanism of action of 4-Hydroxy-1,3-dimesityl-1H-imidazol-3-ium chloride involves its interaction with specific molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
- 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium Tetrafluoroborate
- 1,3-Dimesitylimidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
Uniqueness: What sets 4-Hydroxy-1,3-dimesityl-1H-imidazol-3-ium chloride apart from similar compounds is the presence of the hydroxy group. This functional group enhances its reactivity and allows for additional chemical modifications, making it more versatile in various applications .
Properties
Molecular Formula |
C21H25ClN2O |
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Molecular Weight |
356.9 g/mol |
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium-4-ol;chloride |
InChI |
InChI=1S/C21H24N2O.ClH/c1-13-7-15(3)20(16(4)8-13)22-11-19(24)23(12-22)21-17(5)9-14(2)10-18(21)6;/h7-12H,1-6H3;1H |
InChI Key |
PFMDFNWZKMSIMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=[N+](C=C2O)C3=C(C=C(C=C3C)C)C)C.[Cl-] |
Origin of Product |
United States |
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